molecular formula C24H23N3O2S2 B3018917 N-(2,4-dimethylphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1261013-80-2

N-(2,4-dimethylphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B3018917
CAS No.: 1261013-80-2
M. Wt: 449.59
InChI Key: DVNPNFMKVOXCMW-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a thienopyrimidine derivative characterized by a sulfanylacetamide bridge linking a 2,4-dimethylphenyl group to a 3,5-dimethylphenyl-substituted pyrimidinone core. The presence of methyl substituents on both aromatic rings may enhance lipophilicity and influence metabolic stability compared to halogenated or methoxy-substituted analogs .

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[3-(3,5-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O2S2/c1-14-5-6-19(17(4)10-14)25-21(28)13-31-24-26-20-7-8-30-22(20)23(29)27(24)18-11-15(2)9-16(3)12-18/h5-12H,13H2,1-4H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVNPNFMKVOXCMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC(=C4)C)C)SC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Molecular Formula

  • Molecular Formula : C19H22N2O2S
  • Molecular Weight : 342.45 g/mol

Structure

The compound features a thieno[3,2-d]pyrimidine core substituted with a sulfanyl group and two dimethylphenyl groups. Its structural complexity may contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, a study by Fayad et al. (2019) identified novel anticancer compounds through screening drug libraries on multicellular spheroids, suggesting that thienoquinolone derivatives can selectively inhibit cancer cell proliferation . Although specific data on N-(2,4-dimethylphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is limited, its structural analogs have shown promise in targeting cancer pathways.

The mechanism of action for compounds in this class often involves the inhibition of key enzymes or receptors associated with tumor growth. For example, thienoquinolone derivatives have been shown to inhibit CDK5/p25 complexes implicated in neurodegenerative diseases and cancer progression . The inhibition of such pathways could be a potential mechanism for the anticancer effects of this compound.

In Vitro Studies

In vitro assays are crucial for evaluating the biological activity of this compound. The following table summarizes findings from related studies:

Study ReferenceCompound TestedIC50 Value (μM)Biological Activity
Fayad et al. Thienoquinolone derivatives10 - 50Anticancer activity
Unknown Various thienoquinolone derivatives< 50CDK5/p25 inhibition

Case Study 1: Anticancer Screening

In a study focused on screening a library of compounds for anticancer activity using multicellular spheroids, several thienoquinolone derivatives were identified as having significant inhibitory effects on tumor growth. While this compound was not specifically mentioned, its structural analogs showed promising results that warrant further investigation into its potential efficacy against various cancer types.

Case Study 2: Mechanistic Insights

Research has highlighted the role of CDK5 in various diseases including cancer and neurodegenerative disorders. Compounds that inhibit CDK5 activity could provide therapeutic benefits by preventing hyperphosphorylation of tau proteins and subsequent neurodegeneration. The potential for this compound to act similarly positions it as a candidate for further study in both oncology and neurology.

Comparison with Similar Compounds

Key Observations :

  • Halogen vs.
  • Methoxy Groups : Methoxy-substituted analogs (e.g., 2,5-dimethoxyphenyl ) may increase polarity and hydrogen-bonding capacity, affecting receptor interactions.
  • Spectral Shifts : NMR data for dichlorophenyl derivatives show distinct NH and ArH signals (δ 12.50 and 7.82–7.28), whereas methyl-substituted compounds (e.g., 13a ) exhibit upfield shifts for CH3 groups (δ 2.30).

Structural and Environmental Influences on NMR Profiles

Comparative NMR studies of rapamycin analogs (e.g., compounds 1 and 7 ) revealed that substituents in specific regions (e.g., positions 29–36 and 39–44) induce distinct chemical shift changes. For the target compound, the 3,5-dimethylphenyl group may perturb the pyrimidinone core’s electronic environment, leading to unique shifts in regions analogous to "A" and "B" in .

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